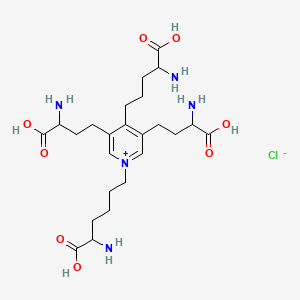
Desmosine standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmosine standard is a unique amino acid derivative primarily found in elastin, a protein that provides elasticity to connective tissues such as skin, lungs, and blood vessels. It is a polyfunctional amino acid that forms cross-links in mature elastin, contributing to the elasticity and resilience of tissues. This compound is often used as a biomarker for elastin degradation in various diseases, including chronic obstructive pulmonary disease (COPD) and emphysema .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosine standard can be synthesized through the oxidative deamination of lysine residues, catalyzed by lysyl oxidase. This process involves the formation of highly reactive allysine residues, which further condense to form the pyridinium nucleus characteristic of desmosine . The synthetic route typically involves the use of powdered desmosine and isodesmosine, which are then subjected to various chromatographic techniques for purification .
Industrial Production Methods
Industrial production of desmosine chloride involves the extraction and purification of elastin from animal sources, such as bovine neck ligaments. The extracted elastin is then hydrolyzed to release desmosine, which is subsequently purified using cation exchange high-performance liquid chromatography (HPLC) and other chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Desmosine standard undergoes several types of chemical reactions, including:
Oxidation: The pyridinium nucleus can be oxidized to form various derivatives.
Substitution: Substitution reactions can occur at the lysine side chains, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, heptafluorobutyric acid, ammonium acetate, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of desmosine and isodesmosine, which can be used as biomarkers for elastin degradation .
Scientific Research Applications
Desmosine standard has a wide range of scientific research applications, including:
Mechanism of Action
Desmosine standard exerts its effects by forming cross-links between elastin fibers, contributing to the elasticity and resilience of connective tissues. The molecular targets involved include lysine residues in tropoelastin, which are oxidatively deaminated by lysyl oxidase to form allysine residues. These residues then condense to form the pyridinium nucleus, resulting in the formation of desmosine and isodesmosine cross-links .
Comparison with Similar Compounds
Similar Compounds
Isodesmosine: An isomer of desmosine, also involved in forming cross-links in elastin.
Lysyl oxidase: An enzyme that catalyzes the formation of desmosine and isodesmosine.
Uniqueness
Desmosine standard is unique due to its specific role in forming cross-links in elastin, which is essential for the elasticity and resilience of connective tissues. Its presence in biological fluids, such as urine and plasma, serves as a biomarker for elastin degradation, making it valuable for diagnosing and monitoring diseases characterized by elastin breakdown .
Properties
CAS No. |
10019-68-8 |
|---|---|
Molecular Formula |
C24H40ClN5O8 |
Molecular Weight |
562.061 |
IUPAC Name |
2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |
InChI Key |
FUPMLZCXPJSGPV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


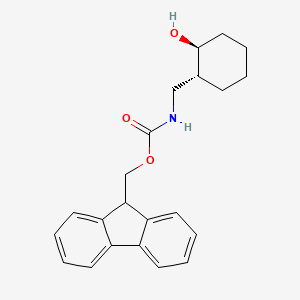

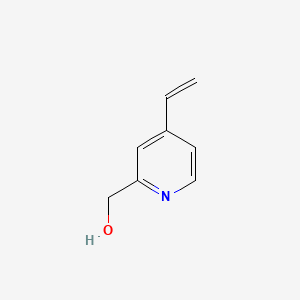

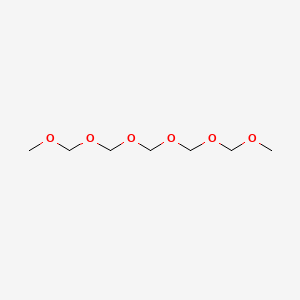
![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)
![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)
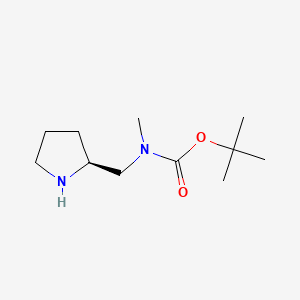
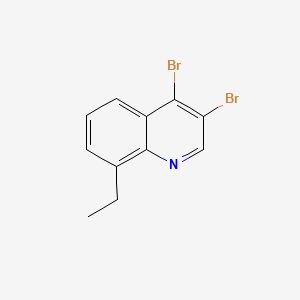
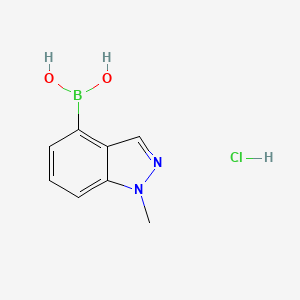
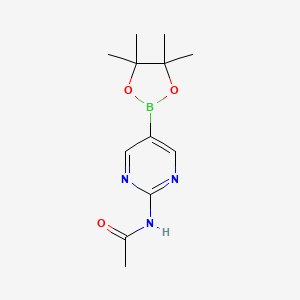
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
